Phenactropinium

Description

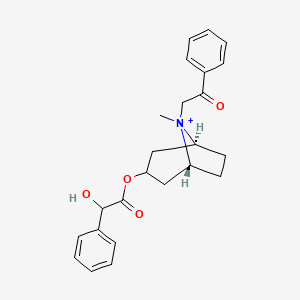

Phenactropinium (chemical formula: C₂₄H₂₈ClNO₄) is a quaternary ammonium compound classified as a nicotinic antagonist and cholinoceptor blocker . It is primarily used as an antihypertensive agent, particularly in surgical settings to induce controlled hypotension, reducing intraoperative bleeding . The compound functions by inhibiting acetylcholine’s action at autonomic ganglia, leading to vasodilation and decreased cardiac output . Its molecular structure features two aromatic rings connected to a central quaternary nitrogen atom, a configuration critical for its pharmacological activity . This compound is regulated under FDA Unique Ingredient Identifier 43P9Q83UFF and is listed in the WHO International Non-Proprietary Name (INN) registry .

Properties

CAS No. |

697214-89-4 |

|---|---|

Molecular Formula |

C24H28NO4+ |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C24H28NO4/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18/h2-11,19-21,23,27H,12-16H2,1H3/q+1/t19-,20+,21?,23?,25? |

InChI Key |

REFUXNZBPJQVLU-LTABOZGPSA-N |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenactropinium chloride is synthesized through the quaternization of homatropine. The process involves the reaction of homatropine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the final compound in its chloride form .

Chemical Reactions Analysis

Types of Reactions: Phenactropinium undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Cyclization Reactions: this compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Cyclization: Reagents such as dipolarophiles are used in cyclization reactions involving this compound.

Major Products:

Substitution Reactions: Products include substituted quaternary ammonium compounds.

Cyclization Reactions: Products include various heterocyclic compounds such as pyridines and quinolines.

Scientific Research Applications

Phenactropinium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of heterocyclic compounds.

Biology: Studied for its effects on neuromuscular transmission and ganglion blockade.

Medicine: Utilized in controlled hypotension during surgeries to provide a bloodless field.

Industry: Employed in the production of pharmaceuticals and as a reference material in analytical chemistry.

Mechanism of Action

Phenactropinium exerts its effects by blocking ganglionic transmission. It acts on the autonomic ganglia, inhibiting the transmission of nerve impulses. This ganglion-blocking activity results in controlled hypotension without direct vasodilator action . The molecular targets include nicotinic acetylcholine receptors at the ganglia, leading to the inhibition of neurotransmitter release and subsequent hypotensive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenactropinium belongs to a broader class of antihypertensive agents, including structurally analogous quaternary ammonium compounds and functionally similar ganglionic blockers . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Research Findings:

Structural-Activity Relationship (SAR): this compound’s cholinoceptor-blocking activity is attributed to the distance between its two aromatic rings (optimal at 6–8 Å), which enhances binding to ganglionic receptors . This contrasts with Fentonium Bromide, where a single aromatic ring reduces potency but improves selectivity for smooth muscle . Tiotropium analogs exhibit higher specificity for pulmonary receptors due to their bicyclic sulfur-containing structure, minimizing systemic side effects .

Functional Efficacy: this compound achieves hypotension within 5–10 minutes of administration, outperforming older ganglionic blockers like Hexamethonium in rapidity . However, its non-selectivity often necessitates adjunctive therapies to manage side effects (e.g., bradycardia) . Ketanserin demonstrates dual antihypertensive mechanisms (serotonin and α1-adrenergic blockade) but is contraindicated in patients with arrhythmias due to QT-interval risks .

Clinical Limitations: Unlike Mibefradil (a calcium channel blocker), this compound lacks sustained blood pressure control post-surgery, limiting its use to acute settings . Compared to Phenoxybenzamine (a non-competitive α-blocker), this compound has a shorter half-life (2–4 hours vs. 24 hours), requiring repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.